molecular formula C16H34O2Si B14267593 tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane CAS No. 132091-41-9

tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane

Cat. No.: B14267593
CAS No.: 132091-41-9
M. Wt: 286.52 g/mol
InChI Key: GQUIFTFHFGIKAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane is an organosilicon compound that features a tert-butyl group, dimethyl groups, and an octyloxyethenyl group attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane typically involves the reaction of tert-butyl(dimethyl)silanol with 1-(octyloxy)ethenyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The silicon atom can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Formation of silanols or siloxanes.

    Reduction: Formation of silanes with reduced functional groups.

    Substitution: Formation of new organosilicon compounds with different substituents.

Scientific Research Applications

tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

    Biology: Potential use in the development of bioactive molecules and as a component in drug delivery systems.

    Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane involves its interaction with various molecular targets and pathways. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The tert-butyl and dimethyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldimethylsilane: Similar structure but lacks the octyloxyethenyl group.

    tert-Butyl(dimethyl)silanol: Contains a hydroxyl group instead of the octyloxyethenyl group.

    tert-Butyl(dimethyl)chlorosilane: Contains a chlorine atom instead of the octyloxyethenyl group.

Uniqueness

tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane is unique due to the presence of the octyloxyethenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable reagent in synthetic chemistry and industrial applications.

Properties

CAS No.

132091-41-9

Molecular Formula

C16H34O2Si

Molecular Weight

286.52 g/mol

IUPAC Name

tert-butyl-dimethyl-(1-octoxyethenoxy)silane

InChI

InChI=1S/C16H34O2Si/c1-8-9-10-11-12-13-14-17-15(2)18-19(6,7)16(3,4)5/h2,8-14H2,1,3-7H3

InChI Key

GQUIFTFHFGIKAR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.